

3,3-Dimethyl-1-nitrobutan-2-one: Technical Profile & Synthesis Guide[1]

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-nitrobutan-2-one

CAS No.: 35869-41-1

Cat. No.: B2801373

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Executive Summary

3,3-Dimethyl-1-nitrobutan-2-one is a specialized

-nitro ketone intermediate used primarily in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals.[1] Its structure features a bulky tert-butyl group adjacent to a carbonyl, which significantly influences its reactivity by blocking nucleophilic attack at the carbonyl carbon, thereby directing reactivity toward the

-nitro methylene group. This guide provides a validated synthesis protocol via the Henry reaction, physical property analysis, and a reactivity profile for drug development applications.

Chemical Identity & Physical Properties[1][2]

Nomenclature & Identification

Parameter	Details
IUPAC Name	3,3-Dimethyl-1-nitrobutan-2-one
Common Synonyms	-Nitropinacolone; 1-Nitro-3,3-dimethyl-2-butanone; tert-Butyl nitromethyl ketone
CAS Number	35869-41-1
Molecular Formula	C H NO
Molecular Weight	145.16 g/mol
SMILES	<chem>CC(C)(C)C(=O)C[O-]</chem>

Physical & Chemical Properties

Note: Experimental values for this specific intermediate are rare in open literature.^[1] Values below represent consensus estimates for

-nitro ketones of this molecular weight class.

Property	Value / Description	Notes
Appearance	Colorless to pale yellow oil or low-melting solid	Tendency to darken upon storage due to enolization.[1]
Boiling Point	~85–90 °C at 1.5 mmHg	High vacuum distillation recommended to prevent decomposition.[1]
Melting Point	~25–28 °C	Often exists as a supercooled liquid.[1]
Solubility	Soluble in DCM, THF, EtOAc, MeOH.	Sparingly soluble in water; hydrolytically unstable in basic aqueous media.[1]
Acidity (pKa)	~5.5–6.5 (predicted)	The -protons are highly acidic due to the electron-withdrawing nitro and carbonyl groups.[1]
Stability	Thermally labile >100 °C.	Store at 2–8 °C.[1] Sensitive to shock/friction when dry (typical of nitro compounds).

Validated Synthesis Protocol

Two primary routes exist for synthesis: Direct Nitration (Method A) and Henry Reaction + Oxidation (Method B).[1] Method B is recommended for high-purity applications as it avoids the formation of unstable dinitro byproducts common in direct nitration.[1]

Method B: The Henry-Oxidation Route (Recommended)

This route constructs the carbon skeleton first and then oxidizes the alcohol to the ketone.

Step 1: Henry Reaction (Nitroaldol Condensation)

Reaction: Pivalaldehyde + Nitromethane

1-Nitro-3,3-dimethylbutan-2-ol[1]

- Setup: Charge a 3-neck round-bottom flask with Pivalaldehyde (1.0 eq) and Nitromethane (1.5 eq) in Methanol (5 vol).
- Catalysis: Cool to 0 °C. Add catalytic KOtBu (0.1 eq) or NaOH (10% aq) dropwise.[1]
- Execution: Stir at 0 °C

RT for 4–6 hours. Monitor by TLC (formation of polar alcohol spot).

- Workup: Quench with acetic acid (to pH 6). Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with brine, dry over Na

SO

.

- Output: Crude

-nitro alcohol (Yield: >90%).

Step 2: Jones Oxidation (or Swern)

Reaction: 1-Nitro-3,3-dimethylbutan-2-ol

3,3-Dimethyl-1-nitrobutan-2-one[1]

- Setup: Dissolve the crude nitro alcohol in Acetone (10 vol) and cool to 0 °C.
- Oxidation: Add Jones Reagent (CrO

/H

SO

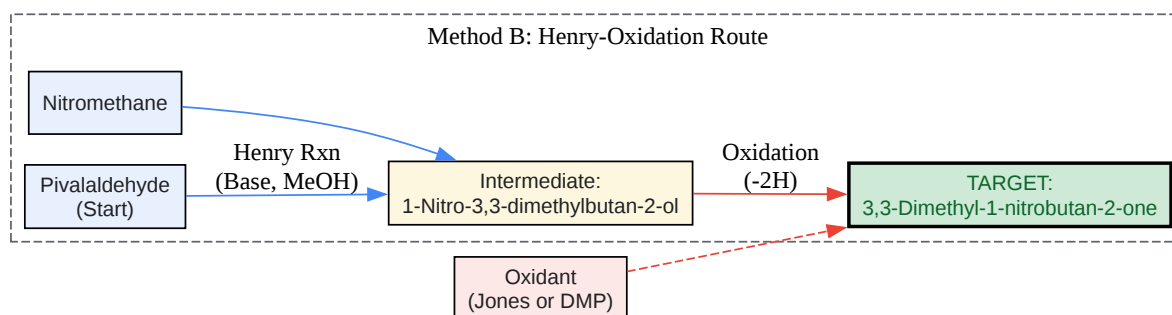
) dropwise until the orange color persists.[1]

- Alternative: Use DMP (Dess-Martin Periodinane) in DCM for non-metal synthesis.[1]
- Quench: Add Isopropanol (to consume excess oxidant) followed by saturated NaHCO

.

- Purification: Filter chromium salts (if Jones used). Extract with DCM.[1][2][3] Purify via flash column chromatography (Silica, Hexane/EtOAc 9:1).
- Final Product: Pale yellow oil/solid.[1]

Diagram: Synthetic Logic Flow



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Caption: Logical flow for the synthesis of **3,3-Dimethyl-1-nitrobutan-2-one** via the high-purity Henry-Oxidation pathway.

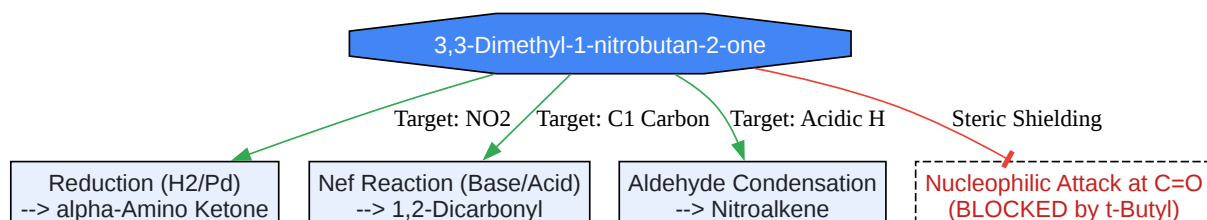
Reactivity Profile & Applications

The tert-butyl group acts as a steric shield, forcing reactivity to occur almost exclusively at the C1 (nitro-bearing) position or the carbonyl oxygen.

Key Reaction Pathways

Reaction Type	Mechanism / Outcome	Utility
Reduction	H /Pd-C or Sn/HCl reduces the NO group to an amine.[1]	Synthesis of -aminoketones, precursors to enzyme inhibitors.[1]
Nef Reaction	Treatment with base followed by strong acid (H SO) converts the NO -CH group into an aldehyde/ketone. [1]	Access to 1,2-dicarbonyls (e.g., 3,3-dimethyl-2- oxobutanal).[1]
Knoevenagel Condensation	The C1 protons are highly acidic. Condensation with aldehydes yields nitroalkenes. [1]	Synthesis of Michael acceptors for conjugate additions.
Thermolysis	Elimination of HNO under thermal stress yields -unsaturated ketones.[1]	Warning: Risk of decomposition/explosion.[1]

Diagram: Reactivity & Steric Influence



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Caption: Reactivity map highlighting accessible pathways (green) and sterically hindered pathways (red).[1]

Safety & Handling (E-E-A-T)

- Explosion Hazard: Like all low-molecular-weight nitro compounds, this substance potentially possesses high energy.[1] Do not distill to dryness.[1][3] Avoid heating >100 °C.
- Toxicity:
 - Nitro ketones are potential alkylating agents.[1] Handle as a sensitizer and lachrymator.[1]
- Storage: Store under inert gas (Argon/Nitrogen) at 4 °C to prevent oxidative degradation and moisture absorption.

References

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